molecular formula C14H8BrN3O4 B1284473 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 904814-03-5

2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine

Cat. No. B1284473
CAS RN: 904814-03-5
M. Wt: 362.13 g/mol
InChI Key: RHDNCZFTZISIAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as palladium-catalyzed annulation reactions, multicomponent reactions, and condensation reactions. For instance, the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines is achieved through annulation of benzimidazoles and alkynyl bromides with internal alkynes . Similarly, the synthesis of polyimides derived from pyridine-containing monomers involves nitro displacement and cyclodehydration . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromo and nitro groups in its structure.

Molecular Structure Analysis

The molecular structure of related compounds often includes benzimidazole and pyridine rings, which are also expected in the target compound. The crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives reveals non-planar molecules connected via hydrogen bonds . This information could be extrapolated to predict the molecular geometry and potential intermolecular interactions of 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes anion transport activity, as seen in 2,6-bis(benzimidazol-2-yl)pyridine , and complexation with metal ions, such as zinc(II) . These reactions highlight the potential of the compound to participate in similar chemical processes, possibly acting as a ligand in metal complexes or as a transporter in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, polyimides containing pyridine moieties exhibit good solubility, thermal stability, and mechanical properties . Fluorescent (benz)imidazole-fused pyridines show blue or green fluorescence with varying quantum yields . These properties suggest that 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine may also possess unique optical and thermal characteristics, which could be of interest for materials science and photophysical applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques have been developed for imidazo[1,2-a]pyridine derivatives, highlighting the importance of the nitro group in facilitating chlorine displacement and expanding structural diversity (Bazin et al., 2013).

  • Structural Analysis : Research on the crystal structure and spectroscopic properties of benzimidazole derivatives has been conducted, providing insights into their molecular structure and interactions (Hranjec et al., 2008).

Biological Activities and Applications

  • Antibacterial Activity : Studies have been conducted on the antibacterial properties of various imidazo[1,2-a]pyridine derivatives, although some did not show significant activity against tested bacteria (Ablo et al., 2022).

  • Anticancer Potential : Certain imidazo[1,2-a]pyridine derivatives have shown promising anticancer activities, particularly against human leukemia cell lines (Guillon et al., 2022).

  • Antileishmanial and Antitrypanosomal Activities : Some 3-nitroimidazo[1,2-a]pyridine derivatives have been identified for their potential in treating parasitic diseases with low cytotoxicity (Fersing et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This would likely involve detailed laboratory studies and potentially even preclinical or clinical trials .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O4/c15-14-13(8-1-3-10-11(5-8)22-7-21-10)16-12-4-2-9(18(19)20)6-17(12)14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDNCZFTZISIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587663
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904814-03-5
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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